5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt
Overview
Description
5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt: is a fluorinated pyridine derivative. This compound is known for its unique chemical properties, making it a valuable building block in various chemical syntheses. It is often used in the development of pharmaceuticals and other biologically active molecules due to its ability to interact with biological systems in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carboxamide, which undergoes a series of reactions including chlorination and cyanation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are typically carried out in specialized reactors to ensure safety and efficiency. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with specific properties, making it valuable in the development of new materials and catalysts.
Biology: This compound is used in biological research to study the effects of fluorinated pyridines on biological systems. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, affecting their activity. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound shares a similar pyridine core but has chlorine atoms instead of hydroxyl groups.
5-Fluoro-2,6-dihydroxy-3-cyanopyridine: Another closely related compound with similar functional groups but without the sodium salt form.
Uniqueness: 5-Fluoro-2,6-dihydroxypyridine-3-carbonitrile, sodium salt is unique due to its specific combination of fluorine, hydroxyl, and cyano groups, along with the sodium salt form. This combination imparts distinct chemical properties, making it particularly useful in various scientific and industrial applications.
Properties
IUPAC Name |
sodium;3-cyano-5-fluoro-6-oxo-1H-pyridin-2-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O2.Na/c7-4-1-3(2-8)5(10)9-6(4)11;/h1H,(H2,9,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUNBZKNWZYPE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1C#N)[O-])F.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FN2NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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